Cy5 Phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

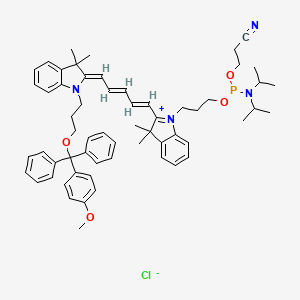

Molecular Formula |

C60H72ClN4O4P |

|---|---|

Molecular Weight |

979.7 g/mol |

IUPAC Name |

3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5Z)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile chloride |

InChI |

InChI=1S/C60H72N4O4P.ClH/c1-46(2)64(47(3)4)69(67-44-23-40-61)68-45-25-42-63-55-33-22-20-31-53(55)59(7,8)57(63)35-18-12-17-34-56-58(5,6)52-30-19-21-32-54(52)62(56)41-24-43-66-60(48-26-13-10-14-27-48,49-28-15-11-16-29-49)50-36-38-51(65-9)39-37-50;/h10-22,26-39,46-47H,23-25,41-45H2,1-9H3;1H/q+1;/p-1 |

InChI Key |

GWCNEDQILVVBDJ-UHFFFAOYSA-M |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)(C)C)OCCC#N.[Cl-] |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC=CC=C3C(C4=CC=CC=C4N3CCCOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)(C)C)OCCC#N.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Role of Fluorescent Labeling in Molecular Biology

An In-depth Technical Guide to Cy5 Phosphoramidite in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and genomics, the ability to fluorescently label and visualize nucleic acids is fundamental to unraveling complex biological processes.[1] Among the vast arsenal of fluorescent labeling reagents, this compound has emerged as a critical tool, enabling the site-specific incorporation of the cyanine 5 (Cy5) dye into synthetic oligonucleotides.[1][2] This guide provides a comprehensive technical overview of this compound, its core function in oligonucleotide synthesis, and its diverse applications in modern molecular biology research and diagnostics.

Cy5 is a bright, far-red fluorescent dye known for its high fluorescence intensity and photostability.[3][4] A key advantage of operating in the far-red spectrum is the minimal autofluorescence exhibited by most biological specimens in this region, leading to a higher signal-to-noise ratio in sensitive assays. This compound is the chemical form of the dye that is compatible with automated DNA/RNA synthesizers, allowing for the routine creation of fluorescently labeled probes and primers.

Core Function: Synthesis of Cy5-Labeled Oligonucleotides

The primary use of this compound is to covalently attach the Cy5 dye to a specific position within a synthetic oligonucleotide chain. This is achieved through standard phosphoramidite chemistry on an automated solid-phase synthesizer.

The this compound molecule contains a phosphoramidite group that reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, which is bound to a solid support. It also features a 4-monomethoxytrityl (MMT) protecting group on a hydroxyl function, which is removed in a subsequent cycle to allow for further chain elongation if internal labeling is desired. This process allows for precise placement of the dye at the 5' end, 3' end (using a CPG support), or at an internal position within the sequence.

Logical Workflow for Cy5 Incorporation in Oligonucleotide Synthesis

References

An In-depth Technical Guide to Cy5 Phosphoramidite: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine 5 (Cy5) phosphoramidite, a key reagent in the synthesis of fluorescently labeled oligonucleotides. We will delve into its chemical structure, physicochemical properties, and provide detailed experimental protocols for its use in automated DNA/RNA synthesis.

Chemical Structure and Core Components

Cy5 phosphoramidite is a complex molecule designed for efficient incorporation into synthetic oligonucleotides. Its structure can be broken down into three key components: the Cy5 core, a phosphoramidite group, and a protective monomethoxytrityl (MMT) group.

The core of the molecule is the indodicarbocyanine (Cy5) dye , a member of the cyanine family of fluorescent dyes. This part of the molecule is responsible for its characteristic bright fluorescence in the far-red region of the spectrum. The extended polymethine chain in the Cy5 core is the basis for its high molar extinction coefficient and strong fluorescence.

The phosphoramidite group is the reactive moiety that enables the coupling of the Cy5 dye to the growing oligonucleotide chain during solid-phase synthesis. This group reacts with the free 5'-hydroxyl group of the terminal nucleotide on the solid support.

A monomethoxytrityl (MMT) protecting group is attached to the hydroxyl function of the linker arm. This acid-labile group prevents unwanted side reactions during the synthesis and is removed at the appropriate step to allow for the subsequent coupling reaction. The release of the MMT cation can be monitored to assess coupling efficiency, although its yellow color is distinct from the orange of the more common dimethoxytrityl (DMT) cation.

Cy5 phosphoramidite excitation and emission spectra.

An In-depth Technical Guide to Cy5 Phosphoramidite: Spectroscopic Properties and Experimental Applications

Introduction

Cyanine 5 (Cy5) phosphoramidite is a reactive derivative of the Cy5 fluorophore, a synthetic polymethine dye belonging to the cyanine family.[][2] It is extensively utilized in molecular biology and diagnostics for the fluorescent labeling of oligonucleotides.[][3] This phosphoramidite chemistry allows for the direct incorporation of the Cy5 dye into a growing nucleic acid chain during automated solid-phase synthesis.[] The resulting Cy5-labeled oligonucleotides are indispensable tools for a wide range of applications, including real-time polymerase chain reaction (qPCR) probes, fluorescence in situ hybridization (FISH), microarray analysis, DNA sequencing, and Förster resonance energy transfer (FRET) studies.

The popularity of Cy5 stems from its photophysical properties: it absorbs strongly in the red region of the visible spectrum and emits in the far-red. This spectral range is advantageous as it minimizes interference from the natural autofluorescence of biological samples, leading to a higher signal-to-noise ratio in fluorescence-based assays. This guide provides a detailed overview of the excitation and emission spectra of this compound, along with its key photophysical characteristics and comprehensive protocols for its use in oligonucleotide synthesis and subsequent spectroscopic analysis.

Data Presentation: Spectroscopic and Photophysical Properties

The quantitative photophysical and chemical properties of this compound are summarized below. These values are critical for designing experiments, selecting appropriate filter sets for fluorescence microscopy or spectroscopy, and performing quantitative analysis.

| Property | Value | Reference |

| Excitation Maximum (λex) | 646 - 651 nm | |

| Emission Maximum (λem) | 662 - 670 nm | |

| Molar Extinction Coefficient (ε) | ~250,000 M-1cm-1 | |

| Fluorescence Quantum Yield (ΦF) | 0.2 - 0.27 | |

| Recommended Diluent | Anhydrous Acetonitrile | |

| Storage Conditions | -20°C in the dark, desiccate |

Experimental Protocols

Automated Synthesis of Cy5-Labeled Oligonucleotides

This protocol outlines the standard procedure for incorporating this compound into an oligonucleotide sequence using an automated solid-phase DNA synthesizer. The process relies on phosphoramidite chemistry, where the oligonucleotide is built sequentially on a solid support, typically controlled pore glass (CPG).

Materials:

-

This compound

-

Standard DNA or RNA phosphoramidites (A, C, G, T/U) with appropriate protecting groups (UltraMILD monomers are recommended for Cy5)

-

Anhydrous acetonitrile

-

Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile)

-

Capping reagents (Cap Mix A and B)

-

Oxidizing solution (e.g., 0.02 M Iodine)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., ammonium hydroxide or 0.05 M potassium carbonate in methanol)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

Methodology:

-

Preparation: Dissolve this compound in anhydrous acetonitrile to the recommended concentration (e.g., 70-80 mM). Install the vial on a designated port on the DNA synthesizer.

-

Synthesis Cycle: The automated synthesis proceeds through a series of repeated steps for each monomer addition.

-

Deblocking: The 5'-hydroxyl group of the growing oligonucleotide chain, protected by an acid-labile group like dimethoxytrityl (DMTr), is removed. For this compound, a monomethoxytrityl (MMT) group is typically used, which is also removed in this step.

-

Coupling: The dissolved this compound and activator solution are delivered to the synthesis column. The phosphoramidite reacts with the free 5'-hydroxyl group of the oligonucleotide. A coupling time of 3 to 6 minutes is generally recommended for Cy5.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, thus minimizing the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

-

-

Final Deblocking: After the final monomer is coupled, the terminal 5'-MMT group is removed.

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG solid support. Concurrently, all protecting groups on the nucleobases and the phosphate backbone are removed.

-

UltraMILD Conditions: For oligonucleotides containing Cy5, which is sensitive to harsh bases, use UltraMILD deprotection conditions. This involves incubation in 0.05 M potassium carbonate in methanol for 4 hours at room temperature or with 30% ammonium hydroxide for 2 hours at room temperature.

-

Standard Conditions: If standard base protecting groups were used, deprotection can be achieved with concentrated ammonium hydroxide at room temperature for 24-36 hours, though this may lead to some degradation of the dye.

-

-

Purification: The crude, Cy5-labeled oligonucleotide is purified from failure sequences and cleaved protecting groups, typically using High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Spectroscopic Characterization of Cy5-Labeled Oligonucleotides

This protocol describes the measurement of absorption and fluorescence emission spectra for a purified Cy5-labeled oligonucleotide to confirm successful labeling and determine its concentration and spectral properties.

Materials:

-

Purified Cy5-labeled oligonucleotide

-

Nuclease-free water or appropriate buffer (e.g., TE buffer)

-

UV-Vis spectrophotometer

-

Fluorometer (spectrofluorometer)

-

Quartz cuvettes

Methodology:

-

Sample Preparation: Dissolve the purified oligonucleotide in nuclease-free water or buffer to an approximate concentration of 0.5-1.0 µM. For absorption measurements, a concentration that gives an absorbance reading below 1.0 AU at the maximum is ideal. For emission spectra, the sample should be diluted further to have a peak absorbance of < 0.1 AU to avoid inner filter effects.

-

Absorption Spectrum Measurement:

-

Blank the spectrophotometer using the same buffer as the sample.

-

Place the sample cuvette in the spectrophotometer and scan the absorbance from approximately 220 nm to 750 nm.

-

Identify the two characteristic absorbance peaks: one for the oligonucleotide at ~260 nm and one for the Cy5 dye at ~649 nm. The ratio of these peaks can provide an estimate of labeling efficiency.

-

Use the absorbance value at the Cy5 maximum (A649) and the molar extinction coefficient (ε = 250,000 M-1cm-1) in the Beer-Lambert law (A = εcl) to calculate the precise concentration of the labeled oligonucleotide.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength on the fluorometer to a value slightly below the absorption maximum, typically around 630-640 nm.

-

Scan the emission spectrum over a range from the excitation wavelength up to ~850 nm.

-

The resulting spectrum should show a clear emission peak with a maximum around 662-670 nm. The shape and position of this peak confirm the identity and integrity of the attached Cy5 fluorophore.

-

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the use of this compound.

Caption: Workflow for Automated Oligonucleotide Synthesis with this compound.

Caption: Experimental Workflow for Spectroscopic Analysis of Cy5-Labeled Oligonucleotides.

References

The Cornerstone of Modern Biotechnology: A Technical Guide to Phosphoramidites in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of oligonucleotides, the short, single-stranded DNA or RNA molecules that are the bedrock of modern molecular biology and therapeutic development, is a process of remarkable efficiency and precision. At the heart of this technology lies the phosphoramidite.[1][2] These specially modified nucleosides are the essential building blocks that enable the controlled, sequential assembly of custom DNA and RNA sequences.[1] This guide provides an in-depth exploration of the chemistry, protocols, and quantitative metrics associated with phosphoramidite-based solid-phase oligonucleotide synthesis, a method that has remained the gold standard for nearly four decades.[2][3]

The Chemistry of Control: Why Phosphoramidites?

Phosphoramidites are nucleosides that have been chemically modified at key positions to control their reactivity during synthesis. Their unique structure, featuring a phosphorus atom bonded to an amide group and other protective moieties, makes them highly reactive intermediates, ideal for forming the phosphodiester bonds that constitute the backbone of nucleic acids.

Key features of a standard phosphoramidite monomer include:

-

A 5'-Hydroxyl Protecting Group: Typically a dimethoxytrityl (DMT) group, which prevents unwanted polymerization and is easily removed under mild acidic conditions to allow the next nucleotide to be added.

-

A 3'-Phosphoramidite Group: This reactive group, usually containing a diisopropylamino moiety, is activated to couple with the free 5'-hydroxyl of the growing oligonucleotide chain.

-

A Cyanoethyl Group: Protecting the phosphorus, this group is removed at the end of the synthesis.

-

Base-Specific Protecting Groups: The exocyclic amine groups on adenine, cytosine, and guanine are protected to prevent side reactions during the synthesis cycle.

This combination of protecting groups allows for precise control over the chemical reactions at each step, ensuring high fidelity of the final oligonucleotide sequence.

The Synthesis Cycle: A Step-by-Step Orchestration

Automated solid-phase synthesis is the standard method for producing oligonucleotides. The process involves anchoring the first nucleoside to a solid support, typically controlled-pore glass (CPG), and then sequentially adding subsequent phosphoramidite monomers in a four-step cycle. This solid-phase approach is advantageous as it allows for the easy removal of excess reagents and by-products by simple washing after each step, eliminating the need for complex purification between cycles. The synthesis proceeds in the 3' to 5' direction.

The Four Core Steps:

-

Deprotection (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside bound to the solid support. This is typically achieved using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane. This step exposes the 5'-hydroxyl group, making it available for the next reaction.

-

Coupling: The next phosphoramidite monomer, activated by a catalyst such as tetrazole, is introduced. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage. This reaction is highly efficient, with coupling efficiencies often exceeding 99%.

-

Capping: To prevent the elongation of chains that failed to react during the coupling step (which would result in deletion mutations), any unreacted 5'-hydroxyl groups are permanently blocked. This is typically done by acetylation using reagents like acetic anhydride.

-

Oxidation: The newly formed and unstable phosphite triester linkage is converted to a more stable pentavalent phosphate triester. This is achieved using an oxidizing agent, most commonly a solution of iodine in the presence of water and a weak base like pyridine.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Experimental Workflow for Solid-Phase Oligonucleotide Synthesis

The following diagram illustrates the cyclical nature of phosphoramidite-based oligonucleotide synthesis.

Quantitative Performance Metrics

The success of oligonucleotide synthesis is highly dependent on the efficiency of each step, particularly the coupling reaction. Even small inefficiencies can lead to a significant decrease in the yield of the full-length product, especially for longer oligonucleotides.

| Parameter | Typical Value | Significance |

| Coupling Efficiency | > 99% | The single most critical factor determining the yield of the full-length oligonucleotide. |

| Coupling Time | 30 - 150 seconds | Varies with phosphoramidite and activator used; longer times may be needed for modified bases. |

| Deprotection Time | 60 - 120 seconds | Sufficient time is needed to completely remove the DMT group without causing depurination. |

| Capping Efficiency | > 99% | Crucial for minimizing the accumulation of deletion-mutant sequences. |

| Oxidation Time | ~30 seconds | Rapid and essential for stabilizing the newly formed internucleotide linkage. |

Note: Values can vary based on the synthesizer, reagents, and specific sequence.

The overall yield of a full-length oligonucleotide can be estimated using the formula: Yield = (Coupling Efficiency)(N-1) , where N is the number of bases in the sequence. This highlights the exponential impact of coupling efficiency on the final product yield.

Detailed Experimental Protocols

The following are generalized protocols for the key steps in a single synthesis cycle. All operations are typically performed under anhydrous conditions within an automated synthesizer.

Detritylation Protocol

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Procedure:

-

The column containing the solid support is washed with anhydrous DCM to remove any residual moisture.

-

The TCA/DCM solution is passed through the column for approximately 60-90 seconds.

-

The column is thoroughly washed with anhydrous acetonitrile to neutralize the acid and prepare for the coupling step.

-

The orange-colored DMT cation released can be quantified spectrophotometrically to monitor coupling efficiency from the previous cycle.

-

Coupling Protocol

-

Reagents:

-

Phosphoramidite monomer (e.g., A, C, G, or T) dissolved in anhydrous acetonitrile (typically 0.1 M).

-

Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile).

-

-

Procedure:

-

The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.

-

The mixture is allowed to react with the solid support for a predetermined time (e.g., 45 seconds). The phosphoramidite is typically in a 5- to 20-fold molar excess relative to the support-bound material.

-

After the coupling period, the column is washed with acetonitrile to remove unreacted phosphoramidite and activator.

-

Capping Protocol

-

Reagents:

-

Cap A: Acetic anhydride in tetrahydrofuran (THF)/lutidine.

-

Cap B: N-Methylimidazole in THF.

-

-

Procedure:

-

The capping reagents (Cap A and Cap B) are delivered simultaneously to the column.

-

The reaction is allowed to proceed for approximately 30 seconds, acetylating any free 5'-hydroxyl groups.

-

The column is washed with acetonitrile.

-

Oxidation Protocol

-

Reagent: 0.02 M - 0.1 M Iodine in a mixture of THF, pyridine, and water.

-

Procedure:

-

The iodine solution is passed through the column.

-

The oxidation reaction is typically complete within 30 seconds.

-

The column is washed with acetonitrile to remove the oxidizing agent and prepare for the next detritylation step.

-

Application in Drug Development: Antisense Oligonucleotides

The oligonucleotides synthesized via phosphoramidite chemistry are pivotal in drug development, particularly in the field of antisense therapy. Antisense oligonucleotides (ASOs) are short, synthetic strands of nucleic acids designed to bind to a specific messenger RNA (mRNA) sequence. This binding can modulate the expression of a target protein through several mechanisms, offering a powerful way to treat diseases at the genetic level.

Mechanism of Action for RNase H-Dependent ASOs

A primary mechanism for ASO action involves the recruitment of RNase H, a cellular enzyme that degrades the RNA strand of a DNA-RNA hybrid.

Other ASO mechanisms include steric hindrance of ribosome binding to block translation or modulation of pre-mRNA splicing to correct or alter the final protein product. The ability to rapidly and reliably synthesize high-purity oligonucleotides with phosphoramidite chemistry is the enabling technology behind the research and development of these innovative therapies.

References

- 1. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 2. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides - Aragen Life Sciences [aragen.com]

- 3. twistbioscience.com [twistbioscience.com]

A Technical Guide to Fluorescent Labeling with Cyanine Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles governing the use of cyanine dyes for fluorescent labeling. It covers their fundamental chemistry, photophysical properties, labeling protocols, and data analysis, serving as a technical resource for professionals in life sciences and drug development.

Core Principles of Cyanine Dyes

Cyanine dyes are a class of synthetic fluorophores belonging to the polymethine group.[1] Their chemical structure is defined by two nitrogen-containing heterocycles joined by a polymethine chain of alternating single and double bonds.[2][3] This conjugated π-electron system is the basis of their fluorescent properties.[3] The length of this chain and the nature of the heterocyclic groups can be modified to fine-tune the dye's absorption and emission spectra, spanning from the ultraviolet (UV) to the near-infrared (NIR) range.[1]

Key advantages of cyanine dyes over traditional fluorophores like fluorescein and rhodamine include their enhanced brightness, photostability, and water solubility. Many modern cyanine dyes are sulfonated, which increases their aqueous solubility and reduces aggregation, making them highly suitable for labeling biological molecules in aqueous buffers.

Caption: Core structure of a cyanine dye.

Photophysical Properties

The utility of a cyanine dye is determined by its photophysical characteristics. These dyes possess exceptionally high molar extinction coefficients, often exceeding 100,000 L·mol⁻¹·cm⁻¹, which contributes to their intense brightness. The specific excitation and emission maxima are determined by the length of the polymethine chain; longer chains result in longer wavelengths, shifting the fluorescence towards the red and near-infrared regions.

Table 1: Photophysical Properties of Common Cyanine Dyes

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 |

| Cy3.5 | ~581 | ~594 | ~150,000 | ~0.20 |

| Cy5 | ~650 | ~670 | ~250,000 | ~0.20 |

| Cy5.5 | ~678 | ~694 | ~250,000 | ~0.20 |

| Cy7 | ~750 | ~776 | ~250,000 | ~0.12 |

Note: Values are approximate and can vary with the molecular environment. Data compiled from multiple sources.

Covalent Labeling Chemistry

Cyanine dyes are synthesized with reactive groups that enable them to be covalently linked to biomolecules. The most common strategy for labeling proteins and antibodies is to target primary amines (the N-terminus and lysine side chains) using N-hydroxysuccinimide (NHS) esters.

The NHS ester group reacts with primary amines at an optimal pH of 8.3-8.5 to form a stable amide bond. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the dye.

Caption: Amine-reactive labeling chemistry.

Experimental Protocols

This protocol provides a general method for labeling proteins, such as antibodies, with an amine-reactive cyanine dye.

1. Reagent Preparation:

- Protein Solution: Prepare the protein at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). If the protein is in a buffer containing Tris or other amines, it must be exchanged via dialysis or gel filtration.

- Dye Stock Solution: Dissolve the cyanine NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mM immediately before use.

2. Calculation of Dye Quantity:

- A molar excess of the dye is required to achieve optimal labeling. A common starting point is an 8- to 15-fold molar excess of dye to protein.

- Formula: mg of Dye = (mg of Protein / MW of Protein) * Molar Excess * MW of Dye

3. Conjugation Reaction:

- Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

- Incubate the reaction for at least 4 hours at room temperature or overnight on ice, protected from light.

4. Purification of the Conjugate:

- Remove unreacted, free dye from the labeled protein using a purification method such as gel filtration (e.g., Sephadex G-25 column) or extensive dialysis. This step is critical for accurate downstream quantification.

start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

prep_protein [label="1. Prepare Protein Solution\n(2-10 mg/mL, pH 8.3-8.5, Amine-Free Buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

prep_dye [label="2. Prepare Dye Stock\n(10 mM in DMSO/DMF)", fillcolor="#FBBC05", fontcolor="#202124"];

calculate [label="3. Calculate Dye Molar Excess\n(e.g., 8-15 fold)", fillcolor="#F1F3F4", fontcolor="#202124"];

react [label="4. Mix Dye and Protein\nIncubate 4h (RT) or Overnight (Ice)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

purify [label="5. Purify Conjugate\n(Gel Filtration or Dialysis)", fillcolor="#34A853", fontcolor="#FFFFFF"];

end [label="End: Labeled Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

start -> prep_protein;

start -> prep_dye;

{prep_protein, prep_dye} -> calculate -> react -> purify -> end;

}

Caption: Experimental workflow for protein labeling.

The Degree of Labeling (DOL), or Dye-to-Protein (D/P) ratio, is the average number of dye molecules conjugated to each protein molecule. It is determined spectrophotometrically.

1. Spectrophotometric Measurement:

- After purification, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum of the dye (Aₘₐₓ).

2. Calculations:

- Protein Concentration: The dye also absorbs light at 280 nm, so a correction factor (CF) must be applied. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its Aₘₐₓ. Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ * CF)] / ε_protein (where ε_protein is the molar extinction coefficient of the protein)

An optimal DOL for most antibodies is typically between 2 and 10. Over-labeling can lead to fluorescence quenching and loss of biological activity, while under-labeling results in a weak signal.

References

A Comprehensive Technical Guide to Cy5 Phosphoramidite for Nucleic Acid Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a technical resource for the effective utilization of Cy5 phosphoramidite in nucleic acid labeling. It provides a foundational understanding, detailed experimental protocols, and quantitative data to empower researchers in their applications, from fundamental research to drug development.

Core Concepts: Understanding this compound

Cyanine 5 (Cy5) phosphoramidite is a reactive chemical building block essential for the automated synthesis of fluorescently labeled oligonucleotides. It enables the covalent attachment of the Cy5 fluorophore, a bright, water-soluble dye, to a specific position within a DNA or RNA sequence.[1][2] This site-specific labeling is crucial for a multitude of applications in molecular biology and diagnostics.

The Cy5 dye belongs to the cyanine family and is characterized by its intense red fluorescence, with an absorption maximum around 646-650 nm and an emission maximum in the 662-670 nm range.[2][3] This spectral profile in the far-red region is advantageous as it minimizes background fluorescence from biological samples. Cy5 can be incorporated at the 5' or 3' terminus, or internally within the oligonucleotide chain during solid-phase synthesis.[4]

Quantitative Data Summary

For ease of comparison and experimental planning, the following tables summarize the key quantitative parameters associated with this compound and its use in oligonucleotide labeling.

Table 1: Physicochemical and Spectral Properties of Cy5

| Property | Value | Reference(s) |

| Molecular Formula | C31H38N2O4P | |

| Molecular Weight | ~533.63 g/mol | |

| Excitation Maximum (λmax) | 646 - 650 nm | |

| Emission Maximum (λem) | 662 - 670 nm | |

| Molar Extinction Coefficient (ε) at λmax | 250,000 M⁻¹cm⁻¹ | |

| Recommended Quencher | BHQ®-2 |

Table 2: Automated Synthesis and Labeling Parameters

| Parameter | Recommended Value | Reference(s) |

| Phosphoramidite Concentration | 70-80 mM in anhydrous acetonitrile | |

| Coupling Time | 3 - 15 minutes | |

| Activator | 0.25 M 5-ethylthio-1H-tetrazole | |

| Typical Labeling Efficiency | >80% | |

| Typical Overall Yield (post-purification) | 4.5 - 24.3% |

Table 3: Post-Synthesis Purification Parameters

| Parameter | Typical Value/Method | Reference(s) |

| Reverse-Phase HPLC | ||

| Column | C8 or C18 | |

| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA) | |

| Mobile Phase B | Acetonitrile | |

| Gradient | Linear gradient of Mobile Phase B (e.g., 5-95% over 30 min) | |

| Detection Wavelengths | 260 nm (Oligonucleotide) & ~650 nm (Cy5) | |

| Typical Purity | >90% | |

| Typical Recovery | 75-80% | |

| pH-Controlled Extraction | ||

| Aqueous Phase pH for Cy5 | 3.0 | |

| Organic Phase | Water-saturated butanol |

Experimental Protocols

This section provides detailed methodologies for the key stages of preparing Cy5-labeled oligonucleotides.

Automated Oligonucleotide Synthesis with this compound

The incorporation of this compound occurs as a step within the standard automated solid-phase oligonucleotide synthesis cycle.

Materials:

-

DNA synthesizer

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside

-

Standard DNA/RNA phosphoramidites and synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)

-

This compound solution (70-80 mM in anhydrous acetonitrile)

-

Anhydrous acetonitrile

Protocol:

-

Preparation: Dissolve this compound in anhydrous acetonitrile to a final concentration of 70-80 mM. Install the vial on the synthesizer.

-

Synthesis Initiation: Program the desired oligonucleotide sequence into the synthesizer.

-

Standard Synthesis Cycles: The synthesis proceeds with the standard four steps for each nucleoside addition:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

-

Coupling: Activation of the incoming nucleoside phosphoramidite and its reaction with the 5'-hydroxyl group of the oligonucleotide.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.

-

-

Cy5 Coupling Step: At the desired position in the sequence (typically the 5' end), the synthesizer will add the this compound.

-

A longer coupling time of 3 to 15 minutes is recommended for the bulky this compound to ensure high coupling efficiency. Some protocols recommend a double or even triple coupling to maximize the yield of the full-length labeled product.

-

-

Final Deblocking: After the final coupling step, the terminal 5'-monomethoxytrityl (MMT) group from the this compound is removed on the synthesizer.

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG solid support and the protecting groups on the nucleobases are removed.

-

UltraMILD Deprotection (Recommended): Use 0.05M Potassium Carbonate in methanol for 4 hours at room temperature or 30% Ammonium Hydroxide for 2 hours at room temperature.

-

Standard Deprotection: Use concentrated ammonium hydroxide at room temperature for 24-36 hours. Note that Cy5 is sensitive to prolonged exposure to high temperatures in ammonium hydroxide.

-

Purification of Cy5-Labeled Oligonucleotides

Purification is critical to remove unlabeled oligonucleotides, truncated sequences, and free Cy5 dye. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method.

Materials:

-

HPLC system with a UV-Vis detector

-

Reverse-phase C8 or C18 column

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

-

Mobile Phase B: Acetonitrile

-

Nuclease-free water

-

SpeedVac or lyophilizer

Protocol:

-

Sample Preparation: After deprotection, evaporate the ammonia and resuspend the crude oligonucleotide pellet in nuclease-free water.

-

HPLC Setup: Equilibrate the C18 column with a low percentage of Mobile Phase B in Mobile Phase A.

-

Injection and Separation: Inject the resuspended sample onto the column. Elute the oligonucleotides using a linear gradient of acetonitrile (e.g., 5% to 95% Mobile Phase B over 30 minutes).

-

Fraction Collection: Monitor the elution profile at 260 nm (for DNA/RNA) and ~650 nm (for Cy5). The desired product will show a peak at both wavelengths. Unlabeled oligonucleotides will only absorb at 260 nm, and free dye will have a minimal 260 nm signal.

-

Product Recovery: Collect the fractions corresponding to the dual-wavelength peak.

-

Desalting and Lyophilization: Pool the collected fractions and remove the acetonitrile and TEAA by vacuum centrifugation (SpeedVac) or lyophilization.

-

Final Preparation: Resuspend the purified, labeled oligonucleotide in a suitable buffer (e.g., TE buffer or nuclease-free water) and determine the concentration.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and purification of Cy5-labeled oligonucleotides.

Signaling Pathway: Fluorescence Resonance Energy Transfer (FRET)

Caption: Principle of FRET using a Cy3 (donor) and Cy5 (acceptor) pair.

References

An In-depth Technical Guide to the Safe Handling of Cy5 Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions for working with Cy5 phosphoramidite, a cyanine dye commonly used in the synthesis of fluorescently labeled oligonucleotides. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of this reactive chemical.

Hazard Identification and Chemical Properties

This compound is a chemical substance that requires careful handling due to its potential hazards. While specific toxicity data is limited, the compound is classified as harmful if swallowed, and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Key Chemical and Physical Properties:

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for proper handling, storage, and emergency response.

| Property | Value | Source |

| Molecular Formula | C60H72ClN4O4P | [2][3] |

| Molecular Weight | 979.68 g/mol | [2] |

| Appearance | Clear blue (0.1M in Acetonitrile) | |

| Storage Temperature | -20°C | |

| Solubility | Soluble in acetonitrile | |

| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | |

| Precautionary Statements | Wash face, hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection. |

Personal Protective Equipment (PPE) and Engineering Controls

To minimize the risk of exposure, appropriate personal protective equipment and engineering controls must be utilized.

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. Local exhaust ventilation should be used to control the release of any dust or vapors.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. A lab coat or other protective clothing is also required to prevent skin contact.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Detailed Experimental Protocol: Safe Reconstitution and Handling

This protocol outlines the steps for safely reconstituting and handling this compound for use in oligonucleotide synthesis.

Materials:

-

This compound vial

-

Anhydrous acetonitrile

-

Syringes and needles

-

Septum-sealed vials

-

Personal Protective Equipment (as specified in Section 2)

-

Chemical fume hood

Procedure:

-

Preparation: Before starting, ensure you are wearing the appropriate PPE (lab coat, gloves, and safety glasses) and are working within a certified chemical fume hood.

-

Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture, which can degrade the product.

-

Reconstitution:

-

Using a clean, dry syringe and needle, carefully pierce the septum of the anhydrous acetonitrile bottle and draw the required volume. It is critical to use anhydrous solvent as phosphoramidites are sensitive to moisture.

-

Slowly inject the anhydrous acetonitrile into the vial containing the this compound.

-

Gently swirl the vial to ensure the phosphoramidite is completely dissolved. Avoid vigorous shaking to prevent aerosol formation.

-

-

Transfer: If the reconstituted solution needs to be transferred to another vessel (e.g., on an oligonucleotide synthesizer), use a clean, dry syringe.

-

Storage of Solution: Store any unused portion of the reconstituted this compound solution in a tightly sealed, septum-capped vial at -20°C. Protect from light.

-

Waste Disposal: Dispose of all contaminated materials (syringes, needles, vials, gloves) in a designated hazardous waste container according to your institution's guidelines.

-

Decontamination: After handling, thoroughly wash your hands and any potentially contaminated surfaces.

Storage and Stability

Proper storage is critical to maintain the stability and reactivity of this compound.

-

Storage Conditions: Store the solid phosphoramidite at -20°C in a dry environment. Keep the container tightly closed.

-

Light Sensitivity: this compound is light-sensitive. Protect from prolonged exposure to light by storing it in an opaque container or in a dark location.

-

Moisture Sensitivity: Phosphoramidites are highly sensitive to moisture and can degrade quickly upon exposure. Always handle in a dry environment and use anhydrous solvents.

Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedures:

-

Spill:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

For a large spill, contact your institution's environmental health and safety department.

-

Ventilate the area and wash the spill site after the material has been removed.

-

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water. Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Workflow for Safe Handling of this compound

The following diagram illustrates the key stages and safety considerations in the workflow for handling this compound.

Caption: Workflow for the safe handling of this compound.

References

Methodological & Application

Protocol for 5'-end labeling of oligonucleotides with Cy5 phosphoramidite.

Application Note

This document provides a detailed protocol for the efficient 5'-end labeling of synthetic oligonucleotides with Cyanine 5 (Cy5) phosphoramidite. Cy5 is a bright, far-red fluorescent dye widely used in various molecular biology applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), microarrays, and fluorescence resonance energy transfer (FRET) studies.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals familiar with automated DNA synthesis and standard laboratory procedures.

The successful incorporation of Cy5 phosphoramidite and purification of the labeled oligonucleotide are critical for obtaining high-quality probes for downstream applications. This protocol outlines the key steps, from automated synthesis to final purification and quality control, emphasizing the specific considerations required for handling the base-sensitive Cy5 dye.

Experimental Overview

The 5'-end labeling of an oligonucleotide with this compound is typically performed as the final step in solid-phase synthesis on an automated DNA synthesizer.[4] Following the completion of the oligonucleotide sequence, the this compound is coupled to the free 5'-hydroxyl group. Subsequently, the oligonucleotide is cleaved from the solid support and deprotected. Due to the sensitivity of the Cy5 dye to harsh basic conditions, modified deprotection protocols are necessary.[5] Finally, the labeled oligonucleotide is purified to remove unlabeled failure sequences and free dye, most commonly by high-performance liquid chromatography (HPLC).

Key Experimental Workflow

Caption: Workflow for 5'-End Labeling of Oligonucleotides with Cy5.

Experimental Protocols

Automated Synthesis and 5'-End Labeling

This protocol assumes the use of a standard automated DNA synthesizer.

Materials:

-

DNA synthesizer

-

Standard nucleoside phosphoramidites and synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution)

-

This compound, dissolved in anhydrous acetonitrile to the recommended concentration (e.g., 0.1 M)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

Procedure:

-

Program the desired oligonucleotide sequence into the DNA synthesizer.

-

Perform the standard synthesis cycles for the unmodified portion of the oligonucleotide.

-

For the final coupling step, ensure the synthesizer is programmed to deliver the this compound to the synthesis column. An extended coupling time may be required for the bulky this compound to ensure efficient incorporation.

-

After the coupling step, the synthesis is completed with the final capping and oxidation steps.

-

The final trityl group (MMT for Cy5) can be left on for purification purposes ("trityl-on") or removed on the synthesizer ("trityl-off"). The "trityl-on" method aids in the separation of the full-length, labeled product from failure sequences during purification.

Cleavage and Deprotection

The Cy5 dye is sensitive to prolonged exposure to high temperatures in concentrated ammonium hydroxide. Therefore, mild deprotection conditions are crucial.

Recommended Method: Room Temperature Deprotection

Materials:

-

Concentrated ammonium hydroxide (NH₄OH)

-

Screw-cap vials

Procedure:

-

Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.

-

Add concentrated ammonium hydroxide to the vial, ensuring the CPG is fully submerged.

-

Incubate the vial at room temperature for 12-24 hours.

-

After incubation, carefully transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube, leaving the CPG behind.

-

Dry the oligonucleotide solution using a vacuum concentrator.

Alternative Mild Deprotection (for very sensitive sequences):

For oligonucleotides containing other base-labile modifications, an even milder deprotection using potassium carbonate in methanol can be employed with UltraMILD phosphoramidites.

Purification by Reverse-Phase HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for purifying Cy5-labeled oligonucleotides. It effectively separates the desired full-length labeled product from unlabeled failure sequences and free Cy5 dye.

Instrumentation and Columns:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50 mm)

Reagents:

-

Solvent A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0, in HPLC-grade water

-

Solvent B: Acetonitrile (ACN)

Procedure:

-

Resuspend the dried, crude oligonucleotide in Solvent A.

-

Filter the sample through a 0.22 µm syringe filter.

-

Set up the HPLC system with the parameters outlined in the table below.

-

Inject the sample onto the column.

-

Monitor the elution profile at 260 nm (for DNA) and ~649 nm (for Cy5). The desired product will absorb at both wavelengths.

-

Collect the fractions corresponding to the main peak that absorbs at both wavelengths.

-

Combine the collected fractions and evaporate the solvent using a vacuum concentrator.

-

To remove the TEAA salt, perform a desalting step using a suitable method (e.g., ethanol precipitation or a desalting column).

Data Presentation

Table 1: Cy5 Properties

| Property | Value | Reference |

| Absorbance Maximum (λmax) | ~649 nm | |

| Emission Maximum (λem) | ~670 nm | |

| Molar Extinction Coefficient (ε) at λmax | 250,000 M⁻¹cm⁻¹ |

Table 2: Typical RP-HPLC Parameters for Cy5-Oligonucleotide Purification

| Parameter | Setting | Reference |

| Column | XTerra® MS C18, 2.5 µm, 4.6 x 50 mm | |

| Flow Rate | 1.0 mL/min | |

| Column Temperature | 60 °C | |

| Solvent A | 0.1 M TEAA, pH 7.0 | |

| Solvent B | Acetonitrile | |

| Gradient | 5% to 30% B over 15-20 minutes | Adapted from |

| Detection | 260 nm and 649 nm | |

| Typical Recovery | 75-80% | |

| Typical Purity | >90% |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Inefficient coupling of this compound. | Increase the coupling time for the this compound. Ensure the phosphoramidite is fresh and properly dissolved in anhydrous acetonitrile. |

| Degradation of Cy5 Dye | Deprotection conditions were too harsh (e.g., high temperature). | Use room temperature deprotection with ammonium hydroxide or milder reagents like potassium carbonate in methanol. |

| Poor HPLC Separation | Inappropriate gradient or column. | Optimize the HPLC gradient. Ensure the column is not degraded. The "trityl-on" purification method can improve separation. |

| Presence of Free Dye | Incomplete removal during purification. | Optimize HPLC fraction collection. An alternative pH-controlled extraction method can also be effective for removing free dye. |

Chemical Reaction Diagram

Caption: this compound Coupling Reaction on Solid Support.

References

- 1. stratech.co.uk [stratech.co.uk]

- 2. Illuminating the Molecular Realm: The Brilliance of CY5... [sbsgenetech.com]

- 3. Cy5-5' Oligo Modifications from Gene Link [genelink.com]

- 4. Cyanine 5 CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 5. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]

Application Notes and Protocols for Internal Incorporation of Cy5 Phosphoramidite in Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of fluorescent dyes within oligonucleotide sequences is a powerful tool for a multitude of applications in research, diagnostics, and therapeutics. Cyanine 5 (Cy5), a bright and photostable far-red fluorescent dye, is a popular choice for labeling oligonucleotides. Internal labeling with Cy5 phosphoramidite during solid-phase synthesis offers precise control over the dye's position, enabling sophisticated assay design for applications such as Fluorescence Resonance Energy Transfer (FRET), single-molecule studies, and in situ hybridization (FISH).[1][2][3]

These application notes provide a comprehensive guide to the internal incorporation of this compound, including detailed protocols for synthesis, purification, and characterization of the labeled oligonucleotides.

Key Applications

The internal placement of a Cy5 moiety within an oligonucleotide sequence is critical for a variety of advanced molecular biology techniques:

-

Fluorescence Resonance Energy Transfer (FRET): By positioning Cy5 as an acceptor dye in close proximity to a suitable donor dye (e.g., Cy3), FRET can be used to study conformational changes in nucleic acids and their interactions with other molecules. The efficiency of energy transfer is exquisitely sensitive to the distance between the dyes, providing a "molecular ruler" for nanoscale measurements.[4][5]

-

Single-Molecule Spectroscopy: Internally labeled oligonucleotides are essential for single-molecule FRET (smFRET) studies, which allow for the observation of dynamic biological processes in real-time at the single-molecule level.

-

Fluorescence In Situ Hybridization (FISH): The use of internally labeled probes can enhance the signal intensity and specificity of FISH assays for the detection and localization of specific DNA or RNA sequences within cells and tissues.

-

DNA Nanotechnology: Precisely positioned fluorophores on DNA scaffolds are fundamental for the construction of nanostructures with defined optical properties.

Data Presentation

Table 1: Photophysical Properties of Internally Incorporated Cy5

| Property | Value | Notes |

| Absorbance Maximum (λmax) | ~649 nm | In aqueous buffer. |

| Emission Maximum (λem) | ~670 nm | In aqueous buffer. |

| Molar Extinction Coefficient (ε) | ~250,000 M-1cm-1 | At λmax. This value can be influenced by the local environment. |

| Fluorescence Quantum Yield (Φ) | 0.20 - 0.30 | Highly dependent on the local sequence and oligonucleotide conformation. Conjugation to oligonucleotides can sometimes increase the quantum yield. |

| Förster Distance (R0) for Cy3-Cy5 FRET | 5.4 - 6.0 nm | The distance at which FRET efficiency is 50%. This value is dependent on the quantum yield of the donor and the spectral overlap. |

Table 2: Typical Performance Metrics for Internally Cy5-Labeled Oligonucleotides

| Parameter | Typical Value | Method of Determination |

| Coupling Efficiency | >95% | Trityl cation monitoring during synthesis. Can be lower for sterically hindered positions. The use of extended coupling times is often recommended. |

| Overall Synthesis Yield | 20 - 50% | Dependent on oligonucleotide length and sequence. |

| Labeling Efficiency | 70 - 90% | Determined by UV-Vis spectroscopy (A260/A649 ratio) or mass spectrometry. |

| Purity (Post-HPLC) | >90% | Assessed by analytical HPLC or capillary electrophoresis. |

| HPLC Recovery | 75 - 80% | The percentage of the target compound recovered after purification. |

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of Internally Cy5-Labeled Oligonucleotides

This protocol outlines the general steps for incorporating a this compound internally during standard automated oligonucleotide synthesis.

Materials:

-

DNA synthesizer

-

Standard DNA phosphoramidites (A, C, G, T) and synthesis reagents

-

This compound (non-nucleosidic or attached to a modified base)

-

Controlled Pore Glass (CPG) solid support

-

Anhydrous acetonitrile

Procedure:

-

Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, indicating the position for internal Cy5 incorporation.

-

Phosphoramidite Preparation: Dissolve the this compound in anhydrous acetonitrile to the recommended concentration (e.g., 0.1 M).

-

Synthesis Cycle:

-

The synthesis proceeds in the 3' to 5' direction.

-

At the designated internal position, the synthesizer will deliver the this compound instead of a standard nucleobase phosphoramidite.

-

Coupling Step: An extended coupling time (e.g., 3-5 minutes) is recommended for the this compound to ensure high coupling efficiency.

-

The standard capping, oxidation, and detritylation steps are performed for each cycle.

-

-

Final Detritylation: After the final coupling step, the terminal 5'-DMT group is typically removed (DMT-off synthesis) to simplify downstream purification.

-

Post-Synthesis: The synthesized oligonucleotide remains attached to the CPG support and is ready for cleavage and deprotection.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the oligonucleotide from the solid support and the removal of protecting groups from the nucleobases and the phosphate backbone.

Materials:

-

Ammonium hydroxide solution (30%) or a mixture of ammonium hydroxide and methylamine (AMA)

-

Heating block or oven

-

Screw-cap vials

Procedure:

-

Cleavage from Support:

-

Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.

-

Add the deprotection solution (e.g., 1 mL of concentrated ammonium hydroxide).

-

Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

-

-

Deprotection:

-

Standard Deprotection: For oligonucleotides synthesized with standard protecting groups, heat the vial at 55°C for 8-16 hours.

-

Mild Deprotection: If using UltraMILD phosphoramidites, deprotection can be carried out at room temperature for 2-4 hours to minimize degradation of the Cy5 dye.

-

UltraFAST Deprotection: With AMA solution, deprotection can be achieved in as little as 10 minutes at 65°C.

-

-

Post-Deprotection:

-

Cool the vial to room temperature.

-

Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

-

Evaporate the deprotection solution to dryness using a vacuum concentrator.

-

Protocol 3: Purification by Reverse-Phase HPLC

This protocol details the purification of the internally Cy5-labeled oligonucleotide from failed sequences and other impurities.

Materials:

-

HPLC system with a UV-Vis detector

-

Reverse-phase C18 column

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

-

Mobile Phase B: Acetonitrile

-

Deionized water

Procedure:

-

Sample Preparation: Resuspend the dried crude oligonucleotide in Mobile Phase A.

-

HPLC Setup:

-

Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

-

Set the detector to monitor absorbance at 260 nm (for the oligonucleotide) and 649 nm (for Cy5).

-

-

Injection and Elution:

-

Inject the sample onto the column.

-

Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% Mobile Phase B over 30 minutes).

-

-

Fraction Collection:

-

The desired internally Cy5-labeled oligonucleotide will be more hydrophobic than unlabeled failure sequences and will therefore elute later.

-

Collect the peak that shows absorbance at both 260 nm and 649 nm.

-

-

Post-Purification:

-

Combine the collected fractions.

-

Lyophilize the sample to remove the volatile buffer and solvent.

-

Resuspend the purified oligonucleotide in a suitable buffer (e.g., TE buffer).

-

Protocol 4: Quality Control by Mass Spectrometry

This protocol provides a general overview of verifying the identity of the purified oligonucleotide.

Materials:

-

Mass spectrometer (MALDI-TOF or ESI-MS)

-

Appropriate matrix (for MALDI-TOF) or solvent system (for ESI-MS)

Procedure:

-

Sample Preparation: Prepare the purified oligonucleotide sample according to the instrument manufacturer's instructions.

-

Data Acquisition: Acquire the mass spectrum of the sample.

-

Data Analysis:

-

Compare the experimentally determined molecular weight with the calculated theoretical molecular weight of the internally Cy5-labeled oligonucleotide.

-

The presence of a peak corresponding to the correct mass confirms the successful synthesis and labeling of the desired product.

-

Visualizations

Caption: Experimental workflow for internally labeled oligonucleotides.

Caption: Workflow for Fluorescence In Situ Hybridization (FISH).

Caption: Principle of Förster Resonance Energy Transfer (FRET).

References

- 1. Single-Molecule FRET Detection of Sub-Nanometer Distance Changes in the Range below a 3-Nanometer Scale [mdpi.com]

- 2. Fluorescence resonance energy transfer (FRET) for DNA biosensors: FRET pairs and Förster distances for various dye-DNA conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Automated DNA Synthesis Using Cy5 Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful automated synthesis of Cy5-labeled oligonucleotides. Cyanine 5 (Cy5) is a versatile fluorescent dye widely used in molecular biology for applications such as quantitative PCR (qPCR), fluorescence resonance energy transfer (FRET) studies, and microarray analysis.[1][2][3] Proper handling and optimized protocols are crucial for obtaining high-quality labeled oligonucleotides.

Data Presentation

Table 1: Cy5 Phosphoramidite and Oligonucleotide Synthesis Parameters

| Parameter | Recommended Value | Notes |

| This compound Protecting Group | Monomethoxytrityl (MMTr) | The MMTr group is more stable than the more common Dimethoxytrityl (DMTr) group and its use does not negatively impact the automated DNA synthesis protocol or overall yields.[1][4] |

| This compound Concentration | 70-80 mM in anhydrous acetonitrile | Commercial Cy5 phosphoramidites are often recommended at 70 mM, while custom derivatives have been successfully used at 80 mM. |

| Standard Nucleoside Phosphoramidite Concentration | 70 mM in anhydrous acetonitrile | |

| Activator | 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile | --- |

| Synthesis Scale | 1 µmole | Yields and purity data presented are based on this scale. |

Table 2: Performance Metrics for Automated Synthesis of Cy5-Labeled Oligonucleotides

| Metric | Typical Range | Factors Influencing Outcome |

| Average Coupling Efficiency | >98% | High coupling efficiency is directly correlated with higher yield and purity of the final oligonucleotide. |

| Final Yield | 4.5 - 24.3% | Varies significantly based on the specific Cy5 derivative, the age of the phosphoramidite solution, and the oligonucleotide sequence. |

| Purity (Post-HPLC) | >90% (average 95%) | Proper deprotection and purification are critical. Some Cy5 derivatives may show partial decomposition if not handled correctly during purification. |

Experimental Protocols

I. Reagent Preparation

-

This compound Solution: Dissolve the this compound in anhydrous acetonitrile to a final concentration of 70-80 mM. To minimize hydrolysis, prepare the solution fresh and use within two days.

-

Standard Reagents: Prepare all other DNA synthesis reagents (e.g., activator, capping reagents, deblock solution, oxidizer) according to the synthesizer manufacturer's instructions. All solutions should be anhydrous.

II. Automated DNA Synthesis

The following workflow outlines the key steps in the automated synthesis of Cy5-labeled oligonucleotides.

-

Synthesizer Setup:

-

Install the this compound solution on the synthesizer.

-

Program the DNA sequence into the synthesizer software.

-

For the coupling step of the this compound, modify the standard protocol to include three pulses of the monomer and activator solution into the synthesis column. This extended coupling time helps to ensure efficient incorporation of the bulky dye molecule.

-

-

Synthesis Run:

-

Initiate the synthesis program on a 1 µmole scale.

-

The synthesizer will perform the cyclical four-step process of deblocking, coupling, capping, and oxidation for each nucleotide addition.

-

III. Cleavage and Deprotection

Critical Consideration: Cy5 dyes are sensitive to harsh basic conditions, which can lead to degradation. Therefore, milder deprotection conditions are recommended over standard concentrated ammonia at elevated temperatures.

Recommended Deprotection Protocol (Milder Ammonolysis):

-

After synthesis, keep the oligonucleotide on the controlled pore glass (CPG) support.

-

Prepare a 7% ammonium hydroxide (NH₄OH) solution.

-

Add the 7% NH₄OH solution to the synthesis column containing the CPG-bound oligonucleotide.

-

Incubate at room temperature for one week. This condition has been shown to achieve >95% deprotection of nucleobases with minimal degradation of most Cy5 derivatives.

-

Note for specific Cy5 derivatives: For electron-deficient derivatives like Cy5-Cl, the incubation time should be reduced to 48 hours to minimize dye hydrolysis. This may result in 5-10% of the DNA failing to undergo complete deprotection, but these species can be separated during HPLC purification.

-

Alternative Deprotection Protocols:

-

Ammonium Hydroxide/Methylamine (AMA): A 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine can be used for rapid deprotection (e.g., 10 minutes at 65°C). However, this requires the use of nucleoside phosphoramidites with compatible protecting groups (e.g., Ac-dC).

-

Potassium Carbonate in Methanol: For very sensitive dyes, using UltraMILD phosphoramidites and deprotecting with 0.05M potassium carbonate in methanol for 4 hours at room temperature is a gentle option.

IV. Purification

High-performance liquid chromatography (HPLC) is the recommended method for purifying Cy5-labeled oligonucleotides to achieve high purity.

-

Sample Preparation: After deprotection, transfer the supernatant containing the cleaved oligonucleotide to a new tube.

-

Salt Exchange: Perform a salt exchange using a triethylammonium acetate (TEAA) buffer.

-

HPLC Purification:

-

Use a preparatory-scale reverse-phase HPLC system.

-

Employ a gradient of increasing methanol or acetonitrile in 0.1M TEAA buffer to elute the oligonucleotide.

-

-

Fraction Collection and Analysis:

-

Collect fractions as they elute from the column.

-

Analyze the purity of each fraction using liquid chromatography-mass spectrometry (LC-MS).

-

-

Pooling and Final Preparation:

-

Combine fractions with a purity of >90%.

-

Concentrate the pooled fractions to dryness.

-

Store the final purified Cy5-labeled oligonucleotide at -20°C in the dark.

-

V. Quality Control

-

Purity Assessment: Confirm the final purity of the oligonucleotide using analytical HPLC or capillary electrophoresis (CE).

-

Identity Verification: Verify the molecular weight of the final product using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Quantification: Determine the concentration of the oligonucleotide by measuring the absorbance at 260 nm (for the DNA) and ~650 nm (for the Cy5 dye). The ratio of A260/A280 should be between 1.7 and 2.0 for good quality DNA.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Final Yield | Hydrolysis of this compound: The phosphoramidite solution is sensitive to moisture and degrades over time. | Prepare fresh phosphoramidite solutions and use them within a short timeframe (e.g., 2 days). |

| Inefficient Coupling: The bulky Cy5 molecule may require longer coupling times. | Modify the synthesis protocol to include multiple pulses of the phosphoramidite and activator during the coupling step. | |

| Low Purity/Multiple Peaks in HPLC | Degradation of Cy5 dye during deprotection: The dye is sensitive to harsh basic conditions. | Use milder deprotection conditions, such as 7% ammonium hydroxide at room temperature for an extended period, or consider using UltraMILD monomers and deprotection reagents. |

| Incomplete Deprotection: Milder deprotection conditions may not fully remove all protecting groups. | Optimize the deprotection time and temperature for your specific sequence and Cy5 derivative. Analyze by mass spectrometry to check for incomplete deprotection. | |

| Unexpected Molecular Weight in Mass Spectrometry | Incomplete detritylation: The MMTr group was not fully removed during synthesis. | Ensure the deblocking reagent is fresh and the deblocking step time is sufficient. |

| Base Modification: Can occur with certain deprotection conditions (e.g., using AMA with Bz-dC). | Use compatible protecting groups for your chosen deprotection method (e.g., Ac-dC with AMA). |

References

Application Notes and Protocols for Cy5 Phosphoramidite Coupling in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the efficient incorporation of Cyanine 5 (Cy5) phosphoramidite during automated oligonucleotide synthesis. Understanding and optimizing the coupling step is critical for achieving high yields of brightly fluorescently labeled oligonucleotides for use in various research and diagnostic applications, including qPCR probes, fluorescence microscopy, and in vivo imaging.

Introduction to Cy5 Phosphoramidite Coupling

Cyanine 5 (Cy5) is a fluorescent dye commonly used to label oligonucleotides at the 5' or 3' end, or internally. Its incorporation is achieved using a this compound reagent during solid-phase oligonucleotide synthesis. Due to the steric bulk of the dye molecule, the coupling of this compound is often less efficient than that of standard nucleoside phosphoramidites. Therefore, modifications to the standard synthesis protocol are necessary to ensure high coupling efficiency and maximize the yield of the final labeled oligonucleotide.

Factors that can influence the efficiency of this compound coupling include the coupling time, the choice and concentration of the activator, the stability of the phosphoramidite, and the presence of moisture in the reagents and on the synthesizer. Careful control of these parameters is essential for successful synthesis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound coupling based on literature and manufacturer recommendations.

Table 1: Recommended Coupling Times for this compound

| Coupling Time (minutes) | Activator | Concentration (M) | Notes |

| 3 | 5-Ethylthio-1H-tetrazole (ETT) | 0.25 | A commonly recommended starting point.[1] |

| 5 | Not specified | Not specified | Recommended for modified 2'-deoxynucleosides.[2] |

| 6 | Not specified | Not specified | Recommended by some suppliers for optimal coupling.[3] |

| 10 | Not specified | Not specified | Recommended for all phosphoramidites by some sources to ensure high efficiency.[4] |

| 15 | Not specified | Not specified | Suggested for non-nucleosidic and sterically hindered phosphoramidites.[2] |

| Modified Pulse Delivery | 5-Ethylthio-1H-tetrazole (ETT) | 0.25 | Three pulses of monomer and activator can be used to enhance coupling. |

Table 2: Factors Influencing this compound Coupling Efficiency

| Factor | Impact on Efficiency | Recommendations |

| Moisture | Decreases efficiency by reacting with the activated phosphoramidite. | Use anhydrous acetonitrile and ensure all reagents and the synthesizer are dry. |

| Steric Hindrance | The bulky Cy5 molecule can hinder the coupling reaction. | Extend the coupling time and consider using a less sterically hindered activator. |

| Phosphoramidite Stability | Degradation of the phosphoramidite over time leads to lower coupling yields. | Use fresh phosphoramidite solutions and consume them within a few days of preparation. |

| Activator | The choice of activator affects the rate and completeness of the coupling reaction. | 5-Ethylthio-1H-tetrazole (ETT) and dicyanoimidazole (DCI) are commonly used and effective activators. |

| Concentration | Higher phosphoramidite concentration can drive the reaction to completion. | A concentration of 0.1 M is generally recommended for modified phosphoramidites. |

| Sequence Context | GC-rich sequences can form secondary structures that impede coupling. | Consider using modified synthesis cycles for problematic sequences. |

Experimental Protocols

This section provides a detailed protocol for the incorporation of this compound into an oligonucleotide using an automated DNA synthesizer.

Materials

-

This compound

-

Anhydrous acetonitrile (DNA synthesis grade)

-

Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

-

Standard DNA synthesis reagents (deblocking, capping, and oxidizing solutions)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

Protocol: Automated Oligonucleotide Synthesis with this compound

-

Reagent Preparation:

-

Dissolve the this compound in anhydrous acetonitrile to a final concentration of 0.1 M. To minimize exposure to moisture, perform this step under an inert atmosphere (e.g., argon or nitrogen).

-

Ensure all other synthesis reagents are fresh and properly installed on the synthesizer.

-

-

Synthesizer Setup:

-

Program the oligonucleotide sequence into the synthesizer.

-

For the step involving the incorporation of the this compound, create a custom synthesis cycle with an extended coupling time. A starting point of 6 minutes is recommended, which can be further optimized based on initial results.

-

Alternatively, a multiple-pulse coupling method can be employed, delivering the phosphoramidite and activator mixture in several pulses.

-

-

Synthesis Cycle for Cy5 Coupling:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the growing oligonucleotide chain.

-

Coupling:

-

Deliver the activator solution to the synthesis column.

-

Deliver the this compound solution to the synthesis column.

-

Allow the coupling reaction to proceed for the programmed extended time (e.g., 6 minutes).

-

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

-

-

Post-Synthesis Processing:

-

Cleavage and Deprotection:

-

Cleave the oligonucleotide from the CPG support and remove the protecting groups from the nucleobases.

-

For oligonucleotides containing Cy5, it is advisable to use mild deprotection conditions, such as ammonium hydroxide at room temperature, to prevent degradation of the dye. The use of UltraMILD monomers for the standard bases is recommended.

-

-

Purification:

-

Purify the Cy5-labeled oligonucleotide using reverse-phase HPLC (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE) to remove truncated sequences and other impurities. RP-HPLC is often effective for separating the desired product based on the hydrophobicity of the Cy5 dye.

-

-

Visualizations

The following diagrams illustrate the key processes involved in this compound coupling.

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Caption: Decision workflow for optimizing this compound coupling efficiency.

References

Application Notes and Protocols for the Deprotection of Cy5-Labeled Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine 5 (Cy5) is a widely utilized fluorescent dye for labeling oligonucleotides in a variety of molecular biology and diagnostic applications, including quantitative PCR, fluorescence in situ hybridization (FISH), and microarray analysis. The successful synthesis of high-quality Cy5-labeled oligonucleotides hinges on the critical final step of deprotection. This process involves the removal of protecting groups from the nucleobases and the phosphate backbone, as well as cleavage of the oligonucleotide from the solid support.

The Cy5 dye, however, is sensitive to the harsh basic conditions typically employed in standard oligonucleotide deprotection protocols.[1][2] Inappropriate deprotection can lead to degradation of the dye, resulting in a loss of fluorescence and compromised experimental results. Therefore, careful selection of the deprotection strategy is paramount to ensure the integrity of both the oligonucleotide and the Cy5 label.

These application notes provide a comprehensive overview of recommended deprotection methods for Cy5-labeled oligonucleotides, catering to different synthesis chemistries and laboratory requirements. Detailed protocols and comparative data are presented to guide researchers in choosing the optimal procedure for their specific needs.